4-(4-Chlorophenyl)sulfanyl-2-methyl-6-(methylsulfonylmethyl)pyrimidine
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Overview
Description
4-(4-Chlorophenyl)sulfanyl-2-methyl-6-(methylsulfonylmethyl)pyrimidine is a chemical compound with the molecular formula C18H14Cl2N2O2S2. This compound is known for its unique structure, which includes a pyrimidine ring substituted with chlorophenyl, sulfanyl, and methylsulfonylmethyl groups. It is used in various scientific research applications due to its versatile chemical properties .
Preparation Methods
The synthesis of 4-(4-Chlorophenyl)sulfanyl-2-methyl-6-(methylsulfonylmethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of Chlorophenyl and Sulfanyl Groups: The chlorophenyl and sulfanyl groups are introduced via nucleophilic substitution reactions.
Addition of Methylsulfonylmethyl Group: The methylsulfonylmethyl group is added using a sulfonylation reaction, often involving reagents like methylsulfonyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-(4-Chlorophenyl)sulfanyl-2-methyl-6-(methylsulfonylmethyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted pyrimidines and sulfonyl derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)sulfanyl-2-methyl-6-(methylsulfonylmethyl)pyrimidine is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and catalysis.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 4-(4-Chlorophenyl)sulfanyl-2-methyl-6-(methylsulfonylmethyl)pyrimidine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 4-(4-Chlorophenyl)sulfanyl-2-methyl-6-(methylsulfonylmethyl)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
This compound derivatives: These compounds have variations in the substituents on the pyrimidine ring, affecting their reactivity and applications.
Other substituted pyrimidines: Compounds with different substituents on the pyrimidine ring, such as alkyl or aryl groups, which may exhibit different chemical behaviors and biological activities.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2-methyl-6-(methylsulfonylmethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S2/c1-9-15-11(8-20(2,17)18)7-13(16-9)19-12-5-3-10(14)4-6-12/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWAOISVBVSCDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC2=CC=C(C=C2)Cl)CS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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